(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
Overview
Description
(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group.
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Trifluoromethyl groups in other compounds have been shown to form key interactions with their targets, often enhancing binding affinity and selectivity .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit diverse pharmacological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the compound’s pharmacokinetic properties, potentially enhancing its metabolic stability and lipophilicity .
Result of Action
Compounds containing trifluoromethyl groups have been associated with a wide range of biological activities, suggesting potential therapeutic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-(4-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(4-(trifluoromethyl)phenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, it is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .
Comparison with Similar Compounds
- (6-(Trifluoromethyl)pyridin-3-yl)methanol
- 4-(Trifluoromethyl)phenylpyridine
- 3-(Trifluoromethyl)phenylpyridine
Uniqueness: The presence of both the trifluoromethyl group and the methanol group in (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol imparts unique chemical properties, such as increased reactivity and enhanced biological activity, compared to its analogs .
Properties
IUPAC Name |
[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITNSMKHTGNOHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620340 | |
Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-86-3 | |
Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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